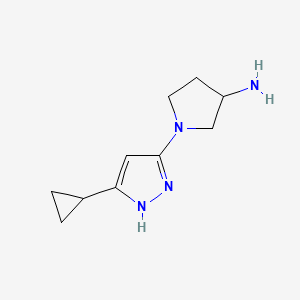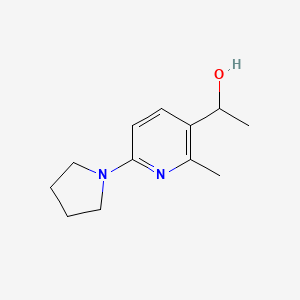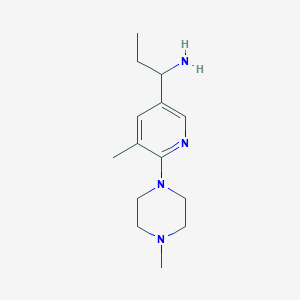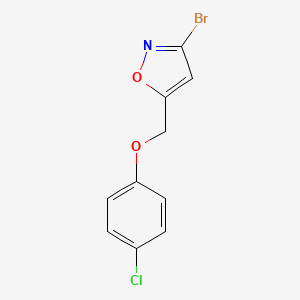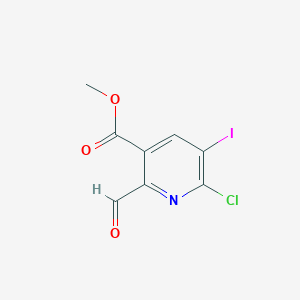
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 3-(p-Tolyl)-1H-pyrazole. This intermediate is then subjected to a cross-coupling reaction with 3-bromopyridine under palladium-catalyzed conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced forms of the compound, potentially leading to hydrogenated derivatives.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Applications De Recherche Scientifique
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and pyridine rings. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or other biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(p-Tolyl)-1H-pyrazole: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity.
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)quinoline: Contains a quinoline ring instead of a pyridine ring, which can alter its electronic properties and biological activity.
Uniqueness
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine is unique due to the presence of both pyrazole and pyridine rings, which confer a combination of electronic properties and reactivity that is not found in simpler analogs. This makes it a valuable compound for the development of new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C15H13N3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine |
InChI |
InChI=1S/C15H13N3/c1-11-4-6-12(7-5-11)14-9-15(18-17-14)13-3-2-8-16-10-13/h2-10H,1H3,(H,17,18) |
Clé InChI |
UFLWXTCKJARDFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=NN2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



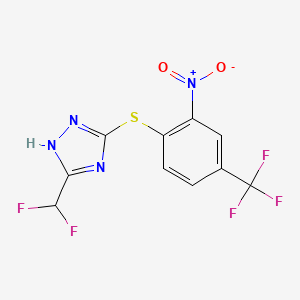

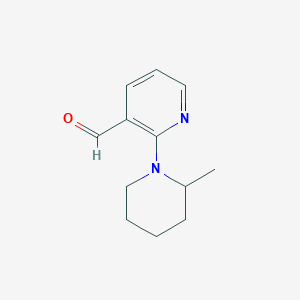
![5-(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791549.png)

